molecular formula C19H19N3O2 B12914313 N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide CAS No. 920513-63-9

N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide

Cat. No.: B12914313
CAS No.: 920513-63-9
M. Wt: 321.4 g/mol
InChI Key: MHGUYABKNWFTMH-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide is a complex organic compound that features an isoquinoline ring, a methoxybenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoquinoline derivative with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.

    Formation of Acetamide Moiety: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(Isoquinolin-6-yl)-2-((3-hydroxybenzyl)amino)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(Isoquinolin-6-yl)-2-((4-methoxybenzyl)amino)acetamide: Similar structure but with the methoxy group at the 4-position.

    N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

Uniqueness

N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide is unique due to the specific positioning of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

CAS No.

920513-63-9

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-[(3-methoxyphenyl)methylamino]acetamide

InChI

InChI=1S/C19H19N3O2/c1-24-18-4-2-3-14(9-18)11-21-13-19(23)22-17-6-5-16-12-20-8-7-15(16)10-17/h2-10,12,21H,11,13H2,1H3,(H,22,23)

InChI Key

MHGUYABKNWFTMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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